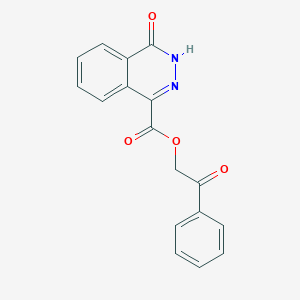
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound that belongs to the phthalazine family. It has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
作用機序
The exact mechanism of action of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase. Additionally, it has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in lab experiments is its potential to modulate various biochemical and physiological processes. It can be used to study the mechanisms underlying inflammation, oxidative stress, and cancer. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and safety measures should be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various biochemical and physiological processes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of the product. Finally, it can be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
合成法
The synthesis of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves the condensation of 2-oxo-2-phenylethylamine with phthalic anhydride in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
特性
分子式 |
C17H12N2O4 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC名 |
phenacyl 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c20-14(11-6-2-1-3-7-11)10-23-17(22)15-12-8-4-5-9-13(12)16(21)19-18-15/h1-9H,10H2,(H,19,21) |
InChIキー |
MLOPSCRAGAMJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)


![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)


![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
